molecular formula C13H9ClF2N2O B2549386 N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415554-69-5

N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide

Cat. No. B2549386
CAS RN: 2415554-69-5
M. Wt: 282.67
InChI Key: LNGQDFIQRHRIJL-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. CFM-2 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the brain that is involved in various physiological and pathological processes.

Mechanism Of Action

N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide acts as a competitive antagonist of α7 nAChRs, meaning that it binds to the same site as the natural ligand acetylcholine and prevents its binding. This leads to a decrease in the activity of these receptors, which can have various effects depending on the specific process being studied. For example, blocking α7 nAChRs has been shown to impair learning and memory in animal models, suggesting that these receptors play a key role in these processes.
Biochemical and Physiological Effects
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. For example, blocking α7 nAChRs has been shown to decrease the release of inflammatory cytokines in immune cells, suggesting that these receptors play a role in inflammation. Additionally, blocking α7 nAChRs has been shown to impair synaptic plasticity in the hippocampus, which is a key process involved in learning and memory.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide in lab experiments is its selectivity for α7 nAChRs, which allows for precise manipulation of these receptors without affecting other systems. Additionally, N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide has a relatively high affinity for α7 nAChRs, which means that it can be used at lower concentrations compared to other antagonists. However, one limitation of using N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide is its relatively low solubility in water, which can make it difficult to use in some experimental systems.

Future Directions

There are several future directions for research involving N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide. One area of interest is the role of α7 nAChRs in various pathological conditions such as Alzheimer's disease and schizophrenia. Additionally, there is interest in developing more potent and selective antagonists of α7 nAChRs, which could have potential therapeutic applications. Finally, there is interest in using N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide as a tool to study the function of α7 nAChRs in various physiological processes, such as inflammation and synaptic plasticity.

Synthesis Methods

The synthesis of N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide involves several steps, starting with the reaction of 2-chloro-4-fluoroaniline with 2,3,5-trifluoropyridine to form N-(2-chloro-4-fluorophenyl)-2,3,5-trifluoropyridin-4-amine. This intermediate is then reacted with methyl isocyanate to form N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide, which is the final product. The overall yield of this synthesis is around 20%.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been studied extensively in the field of neuroscience, particularly in its potential use as a tool to study the function of α7 nAChRs. These receptors are involved in various processes such as learning and memory, attention, and inflammation. N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been shown to selectively block α7 nAChRs, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c1-7-4-10(16)12(17-6-7)13(19)18-11-3-2-8(15)5-9(11)14/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGQDFIQRHRIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide

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